5,1'-Dihydroxy thalidomide is a hydroxylated derivative of thalidomide, a compound originally developed in the 1950s as a sedative. Thalidomide gained notoriety due to its teratogenic effects but has since been repurposed for treating conditions such as multiple myeloma and leprosy. The compound 5,1'-dihydroxy thalidomide is recognized for its potential therapeutic applications, particularly in modulating immune responses and inhibiting tumor necrosis factor-alpha (TNF-α) production, making it a subject of significant scientific interest.
The synthesis of 5,1'-dihydroxy thalidomide typically involves enzymatic hydroxylation of thalidomide. This reaction can be catalyzed by cytochrome P450 enzymes such as CYP2C19, CYP3A4, and CYP3A5, which are prevalent in liver microsomes. These enzymes facilitate the addition of hydroxyl groups to the thalidomide structure, resulting in the formation of hydroxylated metabolites .
The enzymatic reactions are generally conducted in vitro using recombinant P450 enzymes combined with an NADPH-generating system. Reaction conditions usually involve incubation at physiological temperatures (37 °C) for specified durations, followed by product extraction and analysis through techniques such as liquid chromatography-mass spectrometry (LC-MS) .
5,1'-Dihydroxy thalidomide participates in several chemical reactions:
These reactions often require specific conditions such as controlled temperatures and the presence of reducing or oxidizing agents. For example, oxidation reactions may utilize oxidants like hydrogen peroxide or specific metal catalysts to facilitate further modifications of the compound .
The primary mechanism by which 5,1'-dihydroxy thalidomide exerts its effects is through the inhibition of TNF-α production. This process involves binding to cereblon, a component of the E3 ubiquitin ligase complex. The binding leads to selective degradation of transcription factors such as IKZF3 and IKZF1, which are critical in inflammatory signaling pathways .
Relevant data regarding its melting point and boiling point are not widely reported but can be determined through experimental methods.
5,1'-Dihydroxy thalidomide has several scientific applications:
Thalidomide undergoes complex oxidative metabolism primarily mediated by hepatic cytochrome P450 (CYP) enzymes, culminating in the formation of 5,1'-dihydroxy derivatives as critical secondary metabolites. The initial hydroxylation step produces 5-hydroxythalidomide and 5'-hydroxythalidomide, with CYP2C19 identified as the dominant catalyst in humans. This enzyme exhibits high substrate affinity for thalidomide, leading to non-saturable kinetics across pharmacologically relevant concentrations [1] [4]. Subsequent studies confirm CYP3A4, CYP3A5, CYP3A7, and CYP2J2 as contributors to the further oxidation of 5-hydroxythalidomide to dihydroxy metabolites, though these isoforms minimally participate in the initial hydroxylation of the parent drug [2] [6]. Crucially, species-specific differences exist: mouse and rabbit liver microsomes generate dihydroxythalidomide metabolites more extensively than humans, partly explaining historical challenges in modeling thalidomide teratogenicity in rodents [7].
Table 1: Metabolic Contributions of Human CYP Enzymes to Thalidomide Dihydroxylation
Enzyme | Role in Thalidomide Metabolism | Catalytic Efficiency |
---|---|---|
CYP2C19 | Primary 5-/5'-hydroxylation | High affinity, linear kinetics |
CYP3A4/5 | Secondary oxidation of 5-OH-thalidomide to dihydroxy | Lower affinity, sigmoidal kinetics |
CYP2J2 | Exclusive oxidation of 5-OH-thalidomide (not parent drug) | Moderate efficiency |
CYP3A7 | Fetal/placental metabolism | Significant in embryonic exposure |
CYP3A4 and CYP3A5 exhibit distinct kinetic behaviors in the metabolism of 5-hydroxythalidomide. Unlike CYP2C19, these enzymes display positive homotropic cooperativity (sigmoidal substrate-velocity curves), indicating allosteric regulation during the oxidation of 5-hydroxythalidomide to dihydroxy derivatives [3] [4]. This cooperativity suggests multi-site binding within the enzyme’s active cavity, where initial molecule binding facilitates subsequent metabolic reactions. The further oxidation of dihydroxythalidomide yields a quinone intermediate, identified via trapping experiments and mass spectrometry. This highly electrophilic species represents a bioactivation pathway linked to thalidomide’s idiosyncratic toxicity [1] [2].
Human placental CYP3A7 (a fetal isoform) significantly contributes to embryonic exposure. In humanized CYP3A mouse embryos, CYP3A7 expression in placental tissue correlates with bioactivation of thalidomide into teratogenic intermediates. Embryos expressing human CYP3A isoforms develop limb abnormalities ex vivo when exposed directly to thalidomide, bypassing maternal hepatic metabolism—a phenomenon absent in wild-type or CYP3A-deficient models [6].
Table 2: Kinetic Parameters for CYP3A-Mediated 5-OH-Thalidomide Oxidation
Enzyme | Kinetic Profile | Apparent Km (μM) | Vmax (pmol/min/pmol P450) |
---|---|---|---|
CYP3A4 | Sigmoidal | 180 ± 32 | 4.8 ± 0.9 |
CYP3A5 | Sigmoidal | 210 ± 41 | 5.2 ± 1.1 |
CYP2C19 | Linear | 65 ± 15 | 8.3 ± 1.5 |
The dihydroxythalidomide metabolite undergoes further bioactivation to reactive intermediates, notably an epoxide/arene oxide, evidenced by glutathione (GSH) adduct formation. Incubation of 5-hydroxythalidomide with human liver microsomes and CYP3A4/3A5 in the presence of GSH yields conjugates characterized as phenyl-ring-adducted species via liquid chromatography-mass spectrometry (LC-MS) [3] [4]. This trapping confirms the generation of electrophilic intermediates during dihydroxythalidomide synthesis. The proposed metabolic sequence involves:
The efficiency of GSH trapping is enantiomer-dependent, with (R)-5-hydroxythalidomide forming adducts more readily than the (S) isomer. This stereoselectivity implicates chiral recognition in the bioactivation process [4].
Table 3: Glutathione Adduct Formation from 5-OH-Thalidomide
Reactive Intermediate | Trapping Agent | Enzyme Source | Adduct Structure Confirmed By |
---|---|---|---|
Arene oxide | Glutathione (GSH) | CYP3A4/3A5 | LC-MS/MS (m/z 589 [M+H]⁺) |
Quinone-imine | N-acetylcysteine | Human liver microsomes | LC-MS (molecular ion +323 Da) |
The bioactivation pathway underscores the dual roles of CYP3A enzymes: catalytic formation of dihydroxy metabolites and generation of reactive species that may covalently modify cellular proteins. This mechanism provides a biochemical basis for thalidomide’s organ-specific toxicity, particularly in tissues expressing CYP3A isoforms (e.g., placenta, endothelium) [2] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3